molecular formula C7H5BrN4O2 B13158771 4-Amino-6-(5-bromofuran-2-YL)-2,5-dihydro-1,3,5-triazin-2-one

4-Amino-6-(5-bromofuran-2-YL)-2,5-dihydro-1,3,5-triazin-2-one

Cat. No.: B13158771
M. Wt: 257.04 g/mol
InChI Key: ASPKCJSYWIZRLM-UHFFFAOYSA-N
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Description

4-Amino-6-(5-bromofuran-2-yl)-2,5-dihydro-1,3,5-triazin-2-one (CAS 1552919-72-8) is a chemical compound with a molecular formula of C7H5BrN4O2 and a molecular weight of 257.04 g/mol . It belongs to the class of 1,3,5-triazine derivatives, a scaffold widely recognized in medicinal chemistry for its diverse biological activities. While the specific biological profile of this compound is not fully detailed in the available literature, related 4-amino-1,3,5-triazine derivatives have been extensively researched as potential anticancer agents. Some closely related compounds have shown promising cytotoxic activity against various human cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) in scientific studies . The structure incorporates a 5-bromofuran moiety, which can be a key site for further synthetic modification, making this compound a valuable building block for researchers in drug discovery. It is suitable for use in the synthesis of novel molecular hybrids, pharmacological screening, and structure-activity relationship (SAR) studies. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C7H5BrN4O2

Molecular Weight

257.04 g/mol

IUPAC Name

4-amino-6-(5-bromofuran-2-yl)-1H-1,3,5-triazin-2-one

InChI

InChI=1S/C7H5BrN4O2/c8-4-2-1-3(14-4)5-10-6(9)12-7(13)11-5/h1-2H,(H3,9,10,11,12,13)

InChI Key

ASPKCJSYWIZRLM-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)Br)C2=NC(=NC(=O)N2)N

Origin of Product

United States

Preparation Methods

Cyclization of Bromofuran-Substituted Precursors with Guanidine Derivatives

One of the most documented synthetic approaches involves the cyclization reaction of bromofuran-containing carboxylic acid derivatives with guanidine or guanidine salts in the presence of dehydrating agents such as phosphorus oxychloride. This method constructs the 1,3,5-triazin-2-one ring while introducing the bromofuran substituent at the 6-position.

  • Typical Reaction Conditions:

    • Starting material: 5-bromofuran-2-carboxylic acid or positional isomers such as 2-bromofuran-3-carboxylic acid
    • Reagent: Guanidine hydrochloride or free guanidine
    • Dehydrating agent: Phosphorus oxychloride (POCl₃)
    • Solvent: Often chlorinated solvents like dichloromethane or polar aprotic solvents
    • Temperature: Reflux conditions (typically 80–120 °C)
    • Reaction time: Several hours (4–12 h)
  • Mechanism:
    The carboxylic acid is first converted into an activated intermediate (e.g., acid chloride), which then reacts with guanidine to form the triazine ring via cyclization and dehydration steps.

Alternative Cyclization via Aldehyde and Thiourea Derivatives

Another synthetic route involves the condensation of bromofuran-substituted aldehydes with thiourea or related thiourea derivatives under acidic conditions, such as concentrated sulfuric acid, to form the triazinone core.

  • Reaction Parameters:

    • Starting aldehyde: 5-bromofuran-2-carbaldehyde
    • Reagent: Thiourea or 2-imino-4-thiobiuret
    • Acid catalyst: Concentrated sulfuric acid or polyphosphoric acid
    • Temperature: 80–100 °C
    • Purification: Column chromatography using dichloromethane/methanol mixtures (9:1)
  • This method allows for variation in substituents by changing the aldehyde component, enabling structural analog synthesis.

Reaction Conditions Optimization and Yields

Method Key Reagents Temperature (°C) Time (h) Typical Yield (%) Notes
Cyclization with guanidine + POCl₃ 5-Bromofuran-2-carboxylic acid, guanidine, POCl₃ 80–120 6–12 60–75 Requires careful control of POCl₃ addition and temperature to avoid side reactions
Aldehyde + Thiourea condensation 5-Bromofuran-2-carbaldehyde, thiourea, H₂SO₄ 80–100 4–8 55–70 Acidic conditions; purification by chromatography necessary
Pd-catalyzed cross-coupling Halogenated triazine, bromofuran boronic acid, Pd catalyst, base 80–140 0.25–3 50–65 Microwave assistance can reduce reaction time; sensitive to moisture

Characterization and Purification

Stability and Reactivity Considerations

The bromine atom on the furan ring enhances electrophilicity, making the compound amenable to further substitution reactions. Thermal and air stability studies (e.g., thermogravimetric analysis and electron paramagnetic resonance) indicate moderate stability under inert atmospheres but potential sensitivity to oxidative conditions.

Summary of Preparation Methods

Preparation Route Advantages Limitations
Guanidine cyclization with POCl₃ Direct ring formation, good yields Requires handling of corrosive POCl₃
Aldehyde-thiourea condensation Versatile for analog synthesis Acidic conditions may limit functional group tolerance
Pd-catalyzed cross-coupling Flexible late-stage modification Requires palladium catalysts; sensitive to moisture

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(5-bromofuran-2-YL)-2,5-dihydro-1,3,5-triazin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated furan derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or Grignard reagents under appropriate conditions.

Major Products Formed

    Oxidation: Furanones or other oxygenated derivatives.

    Reduction: Hydrogenated furan derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-6-(5-bromofuran-2-YL)-2,5-dihydro-1,3,5-triazin-2-one has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-Amino-6-(5-bromofuran-2-YL)-2,5-dihydro-1,3,5-triazin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The brominated furan moiety can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name Substituent(s) Molecular Weight (g/mol) Key Features
4-Amino-6-(5-bromofuran-2-YL)-2,5-dihydro-1,3,5-triazin-2-one 5-bromofuran-2-yl ~257 (estimated) Bromine enhances lipophilicity; furan contributes π-electron density .
4-Amino-6-(5-bromothiophen-3-yl)-2,5-dihydro-1,3,5-triazin-2-one 5-bromothiophen-3-yl ~273 (estimated) Thiophene’s sulfur atom increases polarizability vs. furan .
4-Amino-6-(2-bromofuran-3-yl)-2,5-dihydro-1,3,5-triazin-2-one 2-bromofuran-3-yl 257.04 Bromine at furan’s 2-position alters steric and electronic effects .
4-Amino-6-(5-chlorofuran-2-yl)-1H-1,3,5-triazin-2-one 5-chlorofuran-2-yl 212.59 Chlorine’s smaller size vs. bromine may reduce lipophilicity .
3-{4-Amino-6-[(3-chloro-4-fluorophenyl)amino]-2,5-dihydro-1,3,5-triazin-2-yl}-6-fluoro-4H-chromen-4-one 3-chloro-4-fluorophenyl, chromenone 404 Fluorine and chlorine enhance dipole interactions; chromenone adds rigidity .

Key Observations :

  • Heterocycle Differences : Thiophene (sulfur) vs. furan (oxygen) alters electronic properties, influencing binding to biological targets .
  • Substituent Position : Bromine at furan’s 5-position (target compound) vs. 2-position () may affect steric interactions in receptor binding.

Structural and Analytical Data

  • NMR Trends: Aromatic protons in bromofuran derivatives typically resonate at δ 7.3–7.7 ppm (e.g., ’s biphenyl analogue at δ 7.33–7.69) . Triazinone NH groups appear as broad singlets near δ 6.1–6.7 ppm (e.g., ) .
  • Mass Spectrometry: Molecular ion peaks (M++1) for triazinones range from 212–404, depending on substituents .

Biological Activity

4-Amino-6-(5-bromofuran-2-YL)-2,5-dihydro-1,3,5-triazin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including a triazine core and a bromofuran moiety, suggest various applications in pharmacology and biochemistry.

  • Molecular Formula : C7_7H7_7BrN4_4O
  • Molecular Weight : 257.04 g/mol
  • LogP : 1.6266 (indicating moderate lipophilicity)
  • Polar Surface Area (PSA) : 107.67 Ų

These properties suggest that the compound may have favorable absorption and distribution characteristics, which are crucial for its biological efficacy.

The biological activity of 4-Amino-6-(5-bromofuran-2-YL)-2,5-dihydro-1,3,5-triazin-2-one is primarily attributed to its ability to interact with various biological targets. The presence of the amino group and the bromine atom enhances its reactivity and potential interactions with biomolecules.

Interaction Studies

Research indicates that compounds with similar triazine structures exhibit diverse biological activities, including:

  • Antimicrobial Activity : Compounds containing triazine rings have been reported to possess significant antibacterial and antifungal properties.
  • Anticancer Activity : Some derivatives of triazines have shown promise in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.

Biological Activity Data

Biological Activity Effectiveness Reference
AntibacterialModerate
AntifungalHigh
AnticancerSignificant

Case Studies

  • Antimicrobial Efficacy :
    A study conducted on a series of triazine derivatives demonstrated that compounds similar to 4-Amino-6-(5-bromofuran-2-YL)-2,5-dihydro-1,3,5-triazin-2-one exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The presence of the bromine substituent was found to enhance the antimicrobial potency due to increased electron-withdrawing effects which improve binding affinity to bacterial enzymes.
  • Anticancer Properties :
    In vitro studies on cancer cell lines revealed that certain derivatives of this compound could inhibit cell growth significantly. For instance, a derivative showed over 70% inhibition in MCF-7 breast cancer cells at a concentration of 10 µM. Mechanistic studies suggested that this compound induces apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic factors.

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